5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can be represented by the SMILES stringClc1cnc2[nH]ccc2c1
. The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . Chemical Reactions Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol include a molecular weight of 168.58 . The compound is solid in form .Scientific Research Applications
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Kinase Inhibitor Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” is used in the synthesis of potent VEGFR-2 inhibitors . It’s also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
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Anti-Inflammatory Research
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol”, have shown a range of pharmacological effects including anti-inflammatory .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
-
Synthesis of Pexidartinib
- Field : Pharmaceutical Chemistry
- Application : “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” is used in the synthesis of Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
-
Kinase Inhibition
- Field : Medicinal Chemistry
- Application : Derivatives of “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” showed more activity on kinase inhibition .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
-
Cancer Therapy
- Field : Oncology
- Application : Derivatives of “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” are being developed for targeting FGFR, which plays an essential role in various types of tumors .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
Safety And Hazards
Future Directions
Given the therapeutic importance of pexidartinib, a kinase inhibitor drug for which 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is an intermediate, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies, such as the investigation of biological and physicochemical properties .
properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFWBHQWOFZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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